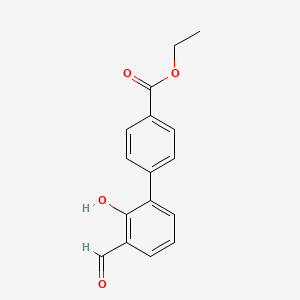
2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% (2F5MSPP) is a chemical compound that has been studied for its potential applications in scientific research. It is an aromatic compound with a phenyl ring and a methylsulfonyl group, which makes it a unique type of phenol. 2F5MSPP has been studied for its potential applications in biochemical and physiological research, as well as for its use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% is not yet fully understood. However, it is thought that the methylsulfonyl group of 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% can interact with the amino acid side chains of proteins, resulting in a stronger binding of the phenol to the protein. This binding may be responsible for the observed biochemical and physiological effects of 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95%.
Biochemical and Physiological Effects
2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation. In vivo studies have also shown that 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is soluble in a variety of solvents, making it easy to work with. However, 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% also has some limitations for use in laboratory experiments. For example, it is not very stable and can decompose over time.
Direcciones Futuras
The potential future directions for 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% are numerous. Further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells. Additionally, further research could be conducted to explore the potential applications of 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% in drug development and other areas of scientific research. Additionally, further research could be conducted to explore the potential toxicity of 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95%, as well as its potential to interact with other compounds. Finally, further research could be conducted to explore the potential of 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% as a biomarker for disease.
Métodos De Síntesis
2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% can be synthesized by a multi-step process that begins with the reaction of 2-formyl-5-methylsulfonylphenol (2F5MSP) with an acid catalyst. The reaction is carried out in a solvent such as ethanol or isopropanol. The resulting product is 2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95%, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Formyl-5-(3-methylsulfonylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a model compound for the study of the interaction between phenols and sulfonamides, as well as for the study of the binding of the phenol to proteins. It has also been used as a model for the study of the interaction between aromatic compounds and proteins.
Propiedades
IUPAC Name |
2-hydroxy-4-(3-methylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSFJWBSIDNWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685320 |
Source


|
| Record name | 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-methylsulfonylphenyl)phenol | |
CAS RN |
1261919-38-3 |
Source


|
| Record name | 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)











